![molecular formula C13H10ClN B14004680 Pyridine, 4-[(1E)-2-(4-chlorophenyl)ethenyl]- CAS No. 46459-15-8](/img/structure/B14004680.png)
Pyridine, 4-[(1E)-2-(4-chlorophenyl)ethenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 4-[(1E)-2-(4-chlorophenyl)ethenyl]- is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are characterized by a six-membered ring containing one nitrogen atom. This particular compound features a 4-chlorophenyl group attached to the ethenyl side chain, which is in turn connected to the pyridine ring. Pyridines are widely studied due to their presence in many natural products and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-[(1E)-2-(4-chlorophenyl)ethenyl]- can be achieved through various methods. One common approach involves the [4 + 2] cycloaddition reactions of 1-azadienes with 2-carbon π-components. This method can be performed under thermal pericyclic conditions or using transition metal-catalyzed reactions . Another method involves the aromatization of 4-substituted-1,4-dihydropyridines using commercial manganese dioxide under microwave irradiation .
Industrial Production Methods
Industrial production of pyridine derivatives often involves multicomponent reactions that assemble the heterocyclic core. These methods are attractive due to their efficiency and ability to produce large quantities of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 4-[(1E)-2-(4-chlorophenyl)ethenyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be performed using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but often involve elevated temperatures and the use of catalysts .
Major Products Formed
The major products formed from these reactions include hydroxylated or carbonylated pyridine derivatives, dihydropyridine compounds, and substituted pyridines. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
Pyridine, 4-[(1E)-2-(4-chlorophenyl)ethenyl]- has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of Pyridine, 4-[(1E)-2-(4-chlorophenyl)ethenyl]- involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. For example, pyridine derivatives have been shown to inhibit enzymes involved in microbial growth, making them potential antimicrobial agents .
Vergleich Mit ähnlichen Verbindungen
Pyridine, 4-[(1E)-2-(4-chlorophenyl)ethenyl]- can be compared with other similar compounds such as:
Pyridine, 4-[(1E)-2-(4-fluorophenyl)ethenyl]-: This compound features a fluorine atom instead of a chlorine atom, which can affect its reactivity and biological activity.
Pyridine, 4-[(1E)-2-(4-ethoxyphenyl)ethenyl]-: The presence of an ethoxy group can influence the compound’s solubility and interaction with biological targets.
Pyridine, 4-[(1E)-2-(4-methylphenyl)ethenyl]-: The methyl group can alter the compound’s electronic properties and its behavior in chemical reactions.
These comparisons highlight the unique properties of Pyridine, 4-[(1E)-2-(4-chlorophenyl)ethenyl]- and its potential advantages in various applications.
Eigenschaften
IUPAC Name |
4-[2-(4-chlorophenyl)ethenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONMZBJRRLHVPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277034 |
Source


|
| Record name | Pyridine, 4-[(1E)-2-(4-chlorophenyl)ethenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46459-15-8 |
Source


|
| Record name | Pyridine, 4-[(1E)-2-(4-chlorophenyl)ethenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
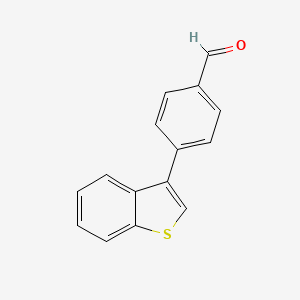
![3-Tert-butyl-5-[(4-chlorophenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14004619.png)
![diethyl 2-[[4-[3-[(2-formamido-6-oxo-1H-pyrimidin-5-yl)-formylamino]propyl-formylamino]benzoyl]amino]pentanedioate](/img/structure/B14004622.png)
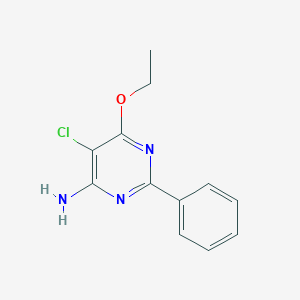
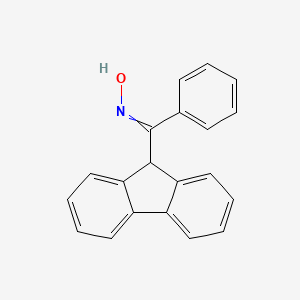
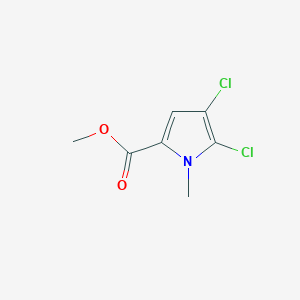
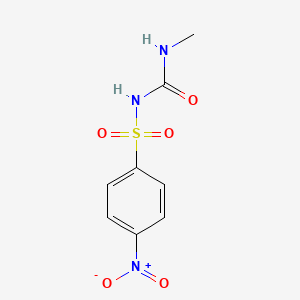
![N-[4-[[4-[(4-acetamidophenyl)methylideneamino]piperazin-1-yl]iminomethyl]phenyl]acetamide](/img/structure/B14004643.png)
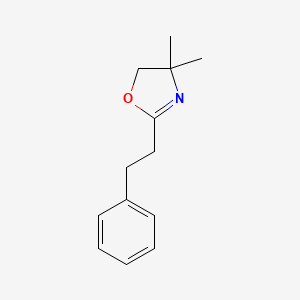

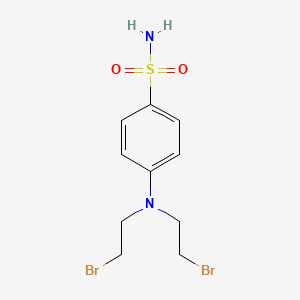
![4-Methoxy-3-[2-(4-methoxypyridin-3-yl)ethyl]pyridine](/img/structure/B14004659.png)
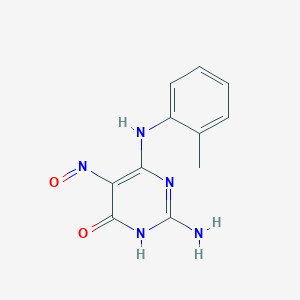
![6-[Bis(2-chloroethyl)aminomethyl]chromen-2-one](/img/structure/B14004665.png)
